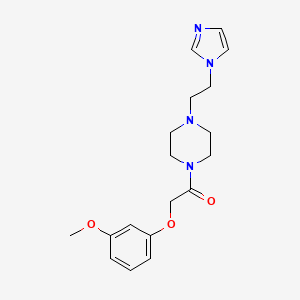
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, common name, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure. The common name is the name by which the compound is commonly known, which may not reflect its chemical nature.
Synthesis Analysis
This involves the study of how the compound can be synthesized from readily available starting materials. It includes the study of the reaction conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the structure of the molecule using various spectroscopic techniques like NMR, IR, Mass spectroscopy, etc. It helps in understanding the connectivity of atoms in a molecule and the type of bonds present.Chemical Reactions Analysis
This involves the study of the reactions that the compound undergoes. It includes the study of the reagents, conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound like melting point, boiling point, solubility, density, etc.科学的研究の応用
Synthesis and Pharmacological Activity
One study reports on the synthesis and pharmacological activity of a series of pyrazoles leading to the identification of a compound with σ1 receptor antagonist clinical candidate for pain management. This compound demonstrates outstanding aqueous solubility, high metabolic stability across species, and antinociceptive properties in mice models, highlighting its potential in pain management applications (Díaz et al., 2020).
Antimicrobial and Antifungal Activities
Another study focused on the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and evaluated their in vitro antimicrobial activities. Several newly synthesized compounds showed excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar et al., 2014).
Synthesis and Electrochemical Applications
Research on electrochemical synthesis indicates the potential of similar compounds in developing new materials through electrochemical methods. One study outlines the electrochemical synthesis based on the oxidation of related compounds in the presence of nucleophiles, presenting a novel approach for material synthesis (Amani & Nematollahi, 2012).
Biological Evaluation for Therapeutic Use
Investigations into the biological activity of similar compounds reveal their potential in therapeutic applications. For instance, synthesis and biological evaluation of novel derivatives have shown significant cytotoxic activities against cancer and normal cell lines, offering insights into the development of new anticancer agents (Ghasemi et al., 2020).
Antioxidant and Corrosion Inhibitors
Additionally, studies on the synthesis of novel antioxidant and anticorrosive additives for lubricating oils indicate the utility of similar compounds in industrial applications. These compounds have been evaluated for their antioxidant and corrosion inhibitory properties, demonstrating their effectiveness in enhancing the performance and longevity of lubricating oils (Habib et al., 2012).
Safety And Hazards
This involves the study of the safety measures that need to be taken while handling the compound and the possible hazards that it can cause.
将来の方向性
This involves the study of the potential applications of the compound and how it can be modified to increase its effectiveness.
特性
IUPAC Name |
1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-2-(3-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-24-16-3-2-4-17(13-16)25-14-18(23)22-11-9-20(10-12-22)7-8-21-6-5-19-15-21/h2-6,13,15H,7-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIJFCPKUIKFNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]ethanesulfonamide](/img/structure/B2777906.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2777908.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide](/img/structure/B2777909.png)
![N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2777910.png)
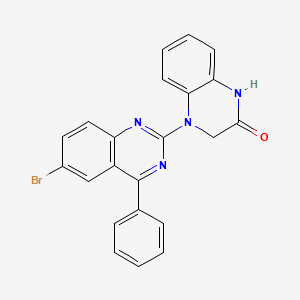
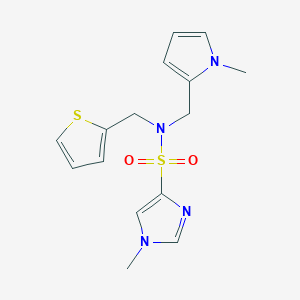
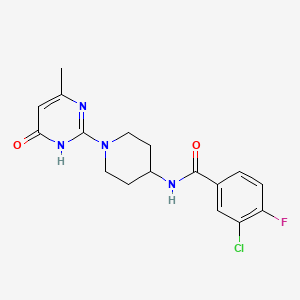
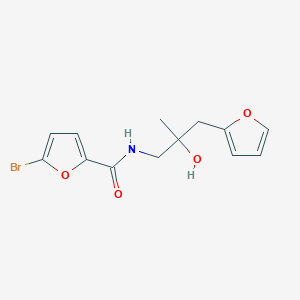
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2777917.png)
![2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2777921.png)
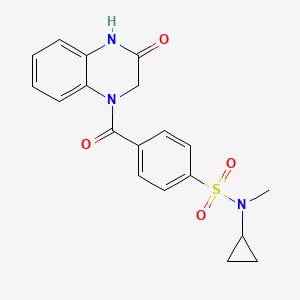
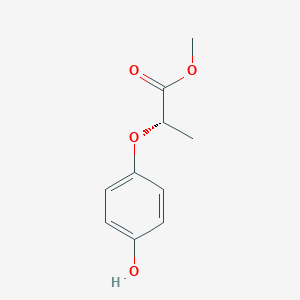
![2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2777926.png)
![Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride](/img/structure/B2777927.png)